molecular formula C35H43KN2O10S2 B15124338 potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

Cat. No.: B15124338
M. Wt: 755.0 g/mol
InChI Key: OSKVZICMPOKGMR-UHFFFAOYSA-M
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Description

This potassium-sulfonated indole derivative is a complex organic salt characterized by a conjugated indole-based core with dual carboxypentyl chains, sulfonate groups, and a (Z)-configured prop-2-enylidene bridge. The molecule features:

  • Two 3,3-dimethylindole-5-sulfonate moieties linked via a conjugated enyne system.
  • A potassium counterion balancing the sulfonate and indolium charges, improving aqueous solubility .

The compound shares structural similarities with cyanine dyes, suggesting applications in fluorescence imaging or voltage-sensitive probes .

Properties

Molecular Formula

C35H43KN2O10S2

Molecular Weight

755.0 g/mol

IUPAC Name

potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1

InChI Key

OSKVZICMPOKGMR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Origin of Product

United States

Biological Activity

Potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate (commonly referred to as the compound) is a complex organic molecule with significant biological potential. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C32H38N2O8S2K
  • Molecular Weight : 680.9 g/mol
  • IUPAC Name : potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
  • SMILES Representation : CC1(C2=C(C=CC(=C2)S(=O)(=O)[O−])N+C)C.[K+]

The compound exhibits its biological activity primarily through its interactions with cellular signaling pathways. It has been found to modulate various enzyme activities and receptor functions which are crucial for cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes like HSET (KIFC1), which is involved in mitotic spindle formation in cancer cells. This inhibition can lead to increased multipolarity in mitotic spindles, ultimately causing cell death in cancerous cells .
  • Fluorescent Properties : As a sulfonate derivative, it possesses fluorescent properties that can be utilized in imaging techniques for tracking cellular processes .

Anticancer Activity

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on centrosome-amplified human cancer cells by inducing multipolar mitotic spindles when treated with concentrations as low as 15 μM .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineConcentration (μM)Effect Observed
DLD1 (colon cancer)15Induced multipolar mitotic spindles
Various cancer types200Significant inhibition of cell growth
Fluorescent imagingN/AEffective tracking of cellular processes

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving DLD1 human colon cancer cells treated with the compound showed enhanced multipolarity leading to increased cell death compared to untreated controls. This suggests a promising avenue for developing new anticancer therapies targeting centrosome amplification.
  • Fluorescent Tracing :
    • In research focused on cellular imaging, the compound's fluorescent properties allowed for effective tracking of intracellular dynamics, providing insights into cellular behavior under various conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Features Molecular Weight (g/mol) Key Differentiators Applications/Properties
Target Compound Dual carboxypentyl chains, (Z)-enylidene bridge, indolium-sulfonate ~875 (estimated) Balanced hydrophilicity from carboxypentyl and sulfonate groups Potential voltage-sensitive dyes or bioimaging
Trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate () Chloro-substituted cyclohexene ring, trisodium sulfonates ~950 (estimated) Chloro group enhances electrophilicity; cyclohexene increases rigidity Enhanced photostability for optical materials
Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethylindole-5-sulfonate () Pyrrole-2,5-dione functionalization 877.1 Maleimide-like group enables covalent binding to thiols Bioconjugation applications (e.g., protein labeling)

Functional Group Analysis

  • Carboxypentyl vs. Sulfonatobutyl Chains : The target compound’s 5-carboxypentyl groups provide pH-dependent solubility (carboxyl pKa ~4.5), whereas sulfonatobutyl analogs (e.g., ) maintain solubility across a broader pH range due to sulfonate’s lower pKa (~1–2) .

Research Implications and Gaps

  • Optical Properties : The compound’s indolium core suggests utility in voltage-sensitive dyes, as seen in structurally related probes (), but empirical data on its excitation/emission profiles are lacking.
  • Biocompatibility : Compared to ’s maleimide derivative, the absence of reactive groups in the target compound may limit bioconjugation utility but reduce cytotoxicity .

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